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molecular formula C9H16O B1598711 1-Isopropoxycyclohexene CAS No. 57899-54-4

1-Isopropoxycyclohexene

Cat. No. B1598711
M. Wt: 140.22 g/mol
InChI Key: AZDWLUXNJQFOCU-UHFFFAOYSA-N
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Patent
US06235944B1

Procedure details

A mixture of 190.3 g (1 mol) triisopropyl orthoformate, 98.15 g (1 mol) of cyclohexanone and 6.00 g (0.10 mol) of isopropanol was placed in a three-neck round bottom flask and cooled to about 5° C. in an ice bath. The mixture was stirred and 0.4 g (2 mmol) of reagent grade iron (III) chloride was added. Upon addition of the FeCl3 catalyst, the temperature of the mixture rose to about 15-20° C., indicating that the reaction was proceeding. The mixture was stirred at 20° C. until gas-chromatographic (“GC”) analysis indicated completion of the reaction. The by-products isopropyl formate and isopropanol were removed by distillation under reduced pressure. The remaining residue was subsequently distilled to provide 1-isopropoxy-1-cyclohexene (bp 34° C. @3 mm Hg) as a colorless liquid; the yield was 92% with a purity exceeding 99%.
Quantity
190.3 g
Type
reactant
Reaction Step One
Quantity
98.15 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
FeCl3
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([O:10][CH:11]([CH3:13])[CH3:12])(OC(C)C)OC(C)C.[C:14]1(=O)[CH2:19][CH2:18]C[CH2:16][CH2:15]1.C(O)(C)C>[Fe](Cl)(Cl)Cl>[CH:11]([O:10][C:1]1[CH2:18][CH2:19][CH2:14][CH2:15][CH:16]=1)([CH3:12])[CH3:13]

Inputs

Step One
Name
Quantity
190.3 g
Type
reactant
Smiles
C(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
98.15 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
reagent
Quantity
0.4 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl
Step Three
Name
FeCl3
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a three-neck round bottom flask
CUSTOM
Type
CUSTOM
Details
rose to about 15-20° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at 20° C. until gas-chromatographic (“GC”) analysis
CUSTOM
Type
CUSTOM
Details
completion of the reaction
CUSTOM
Type
CUSTOM
Details
The by-products isopropyl formate and isopropanol were removed by distillation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The remaining residue was subsequently distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=CCCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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